![molecular formula C20H13N5O3 B2430728 N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzofuran-2-carboxamide CAS No. 899966-49-5](/img/structure/B2430728.png)
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzofuran-2-carboxamide
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Overview
Description
“N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzofuran-2-carboxamide” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It’s part of a new set of molecules designed and synthesized as novel CDK2 targeting compounds .
Synthesis Analysis
The synthesis of such compounds involves a new pathway from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H . This method provided the desired products with moderate to good yields .Molecular Structure Analysis
The molecular structure of this compound is characterized by the privileged pyrazolo[3,4-d]pyrimidine scaffold . The molecular weight of a similar structure, 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, is 135.1267 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds involve a sequential opening/closing cascade reaction . The use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium is a highlight of the research .Scientific Research Applications
Synthesis Methods
The synthesis of pyrazolo[3,4-b]pyridines involves various methods. Researchers have employed both conventional and innovative approaches. Some notable methods include:
Microwave-Assisted Synthesis: Microwave irradiation has been utilized to accelerate the formation of pyrazolo[3,4-b]pyridine derivatives. This approach offers advantages such as shorter reaction times and improved yields .
Multicomponent Reactions (MCRs): MCRs allow the efficient assembly of complex molecules. Researchers have explored MCRs to synthesize pyrazolo[3,4-b]pyridines, making them a valuable tool in drug discovery .
Tubulin Polymerization Inhibition: Certain N-substituted pyrazolo[3,4-b]pyridines exhibit tubulin polymerization inhibition. These compounds may have potential as anti-cancer agents .
Anti-Angiogenic Effects: Another study investigated N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines. These derivatives showed anti-angiogenic effects, which could be relevant in cancer therapy .
Conclusion
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This results in the arrest of cell growth at the G0-G1 stage . The compound’s action on CDK2 also leads to the induction of apoptosis within cells .
Pharmacokinetics
These properties help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .
Future Directions
properties
IUPAC Name |
N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N5O3/c26-19(17-10-13-6-4-5-9-16(13)28-17)23-24-12-21-18-15(20(24)27)11-22-25(18)14-7-2-1-3-8-14/h1-12H,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRLPFCYEJXXNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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